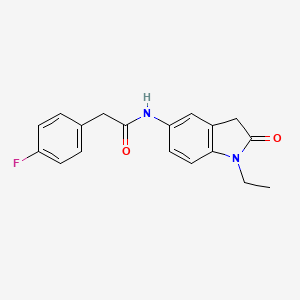

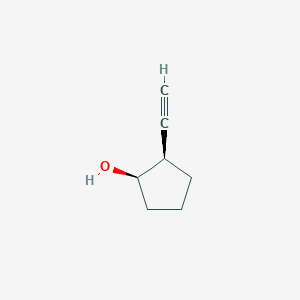

![molecular formula C14H10ClN3OS B2821649 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-68-9](/img/structure/B2821649.png)

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, also known as CBTP, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBTP is a member of the pyrido[2,3-d]pyrimidine family and is characterized by its unique chemical structure, which contains a thioxo group and a 3-chlorobenzyl moiety.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and quantum chemical calculations of derivatives have shown significant cytotoxic activities against human cancer cell lines, such as liver and breast cancer, through detailed characterization and DFT/B3LYP method calculations (Kökbudak et al., 2020).

- Research on amino acid ionic liquid-catalyzed synthesis highlighted the anti-Leishmania activity of DHPM derivatives, suggesting their potential in treating parasitic infections (Rode et al., 2021).

- A study on regioselective synthesis and reactions introduced a new polynuclear heterocyclic ring system derived from pyrido[2,3-d]pyrimidines, contributing to the field of heterocyclic chemistry (El-Gazzar et al., 2007).

Antimicrobial and Antitumor Activity

- Novel synthesis routes have been developed for compounds with enhanced antimicrobial and antitumor activities, demonstrating the potential of these compounds in medicinal chemistry and drug design (Gomha et al., 2018).

- Investigations into the structural parameters and optical properties of thiopyrimidine derivatives have provided insights into their promising applications in medicine and nonlinear optics (Hussain et al., 2020).

Chemical Properties and Reactions

- Experimental and theoretical studies on the reactions of 2-methyloxirane with pyrimidine derivatives have contributed to understanding their chemical properties and potential applications in synthetic chemistry (Yablokov et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell proliferation .

Mode of Action

This could result in the inhibition of certain biochemical processes, such as cell proliferation .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation and proliferation .

Pharmacokinetics

Similar compounds have been found to have good traditional drug-like properties .

Result of Action

The compound has been found to have broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity (MIC 31.25 μg/mL) .

Action Environment

It’s worth noting that the synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-10-4-1-3-9(7-10)8-18-13(19)11-5-2-6-16-12(11)17-14(18)20/h1-7H,8H2,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVOOEHSIPDHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

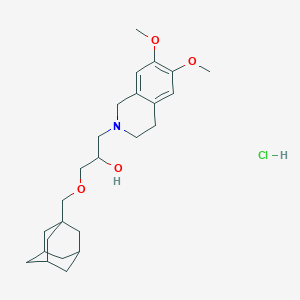

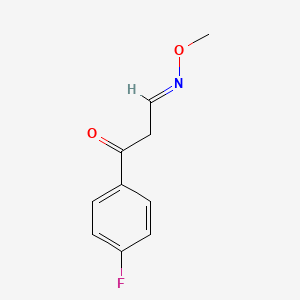

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2821573.png)

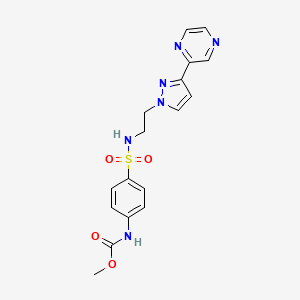

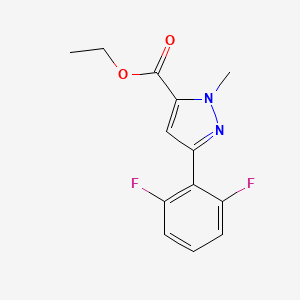

![2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2821575.png)

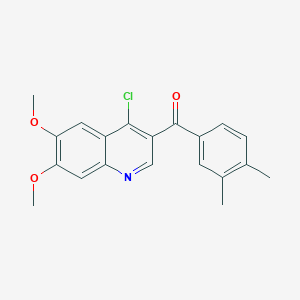

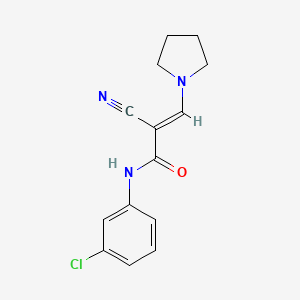

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2821576.png)

![(9S)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)

![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)